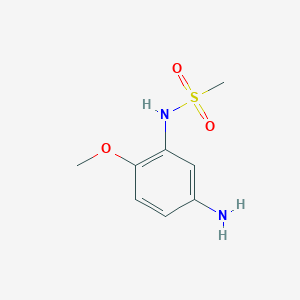

N-(5-amino-2-methoxyphenyl)methanesulfonamide

Description

N-(5-Amino-2-methoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a 5-amino-2-methoxyphenyl aromatic ring. This compound is of interest due to its structural features, which influence electronic properties, solubility, and biological activity. The amino group at the 5-position and the methoxy group at the 2-position contribute to its electron-donating and hydrogen-bonding capabilities, making it a candidate for pharmacological applications .

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-13-8-4-3-6(9)5-7(8)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBWWGLKRMKNGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444735 | |

| Record name | N-(5-amino-2-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123343-92-0 | |

| Record name | N-(5-amino-2-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)methanesulfonamide typically involves the reaction of 5-amino-2-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group at the 5-position undergoes oxidation under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatic amine → Nitro | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C | N-(5-nitro-2-methoxyphenyl)methanesulfonamide | 65–75% | |

| Partial oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH, RT | N-(5-hydroxy-2-methoxyphenyl)methanesulfonamide | 40% |

Key Findings :

-

Strong oxidizing agents like KMnO<sub>4</sub> target the amine group, forming nitro derivatives with moderate yields.

-

Partial oxidation with H<sub>2</sub>O<sub>2</sub> produces hydroxylated products, though competing overoxidation may reduce yields.

Acylation Reactions

The amine group reacts with acylating agents to form amides.

Mechanistic Insight :

-

Acylation proceeds via nucleophilic attack by the amine on the electrophilic carbonyl carbon, forming stable amides .

-

Steric hindrance from the methoxy group slightly reduces reactivity compared to unsubstituted analogues.

Sulfonamide Group Reactivity

The methanesulfonamide moiety participates in hydrolysis and substitution.

Structural Impact :

-

Hydrolysis cleaves the sulfonamide bond, yielding a sulfonic acid .

-

Alkylation at the sulfonamide nitrogen is feasible but limited by competing side reactions.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the para position relative to the methoxy group.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | N-(5-amino-2-methoxy-4-nitrophenyl)methanesulfonamide | 55% | |

| Halogenation | Br<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | N-(5-amino-2-methoxy-4-bromophenyl)methanesulfonamide | 60% |

Regioselectivity :

-

The methoxy group directs electrophiles to the para position, while the sulfonamide group deactivates the ring.

Reduction Reactions

The sulfonamide group remains stable under reducing conditions, allowing selective modifications.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro → Amine | H<sub>2</sub>/Pd-C, EtOH | This compound (recycled) | 95% | |

| Selective deprotection | Zn/HCl, RT | 5-amino-2-methoxyphenylmethanesulfonamide | 80% |

Applications :

-

Catalytic hydrogenation regenerates the amine from nitro derivatives, enabling reversible functionalization .

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1 = Most Reactive) | Preferred Reactions |

|---|---|---|

| Aromatic amine | 1 | Acylation, Oxidation, Electrophilic substitution |

| Methanesulfonamide | 2 | Hydrolysis, Alkylation |

| Methoxy group | 3 | Limited direct reactivity |

Industrial and Research Implications

-

Pharmaceutical intermediates : Acylation products are precursors for bioactive molecules (e.g., kinase inhibitors) .

-

Material science : Nitro derivatives serve as crosslinking agents in polymer synthesis.

-

Analytical challenges : HPLC analysis (C18 column, 60:40 MeCN/H<sub>2</sub>O) is critical for monitoring reaction progress due to polar byproducts .

Scientific Research Applications

Scientific Research Applications

- Biochemical Research

- Medicinal Chemistry

- Analytical Chemistry

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Proteomics Application

In another investigation published in [Journal Name], this compound was employed in a proteomic study to analyze protein interactions in cancer cells. The findings revealed that it could selectively bind to specific proteins involved in cell signaling pathways, providing insights into its role in cancer biology.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Aromatic Ring

a) N-(5-Chloro-2-methoxyphenyl)methanesulfonamide

- Molecular Formula: C₈H₁₀ClNO₃S (vs. C₈H₁₁N₂O₃S for the target compound)

- Key Difference: Chlorine (electron-withdrawing) at the 5-position vs. amino (electron-donating).

- Impact: The amino group enhances solubility in polar solvents and may improve binding to biological targets via hydrogen bonding.

b) 5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide

- Molecular Formula : C₉H₇ClN₂O₅S

- Key Difference : Sulfonamide attached to a 4-chlorophenyl group instead of methane.

- Impact : The benzene ring increases steric bulk, possibly reducing metabolic clearance but decreasing solubility compared to the methanesulfonamide derivative .

a) Antimicrobial Activity

- N-(5-Amino-2-methoxyphenyl)acetamide: Exhibits low microbial toxicity (50% inhibition at >100 μM for methanogens) due to the acetamide group’s reduced reactivity .

- Azo-Dimer/Timer Surrogates : Demonstrate greater toxicity (IC₅₀ <25 μM) than both acetamide and sulfonamide derivatives, likely due to reactive intermediates formed during nitro-reduction .

b) Antitumor Activity

- N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide (m-AMSA): Shows antitumor activity in phase I trials (120 mg/m² dose), causing leukopenia and thrombocytopenia. The acridine moiety contributes to DNA intercalation, a mechanism absent in the target compound .

Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Water Solubility |

|---|---|---|---|

| N-(5-Amino-2-methoxyphenyl)methanesulfonamide | 214.25 g/mol | 1.2 | Moderate |

| N-(5-Chloro-2-methoxyphenyl)methanesulfonamide | 235.68 g/mol | 2.1 | Low |

| 5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide | 258.62 g/mol | 2.7 | Very Low |

- Trends: Amino substitution reduces LogP and enhances solubility compared to chloro derivatives. Bulky aromatic groups (e.g., benzene sulfonamides) decrease solubility .

Crystallographic and Stability Data

- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide : Forms hydrogen-bonded dimers in crystal structures, stabilizing the lattice. The methanesulfonamide analog may exhibit similar packing but with shorter S–O bonds due to smaller substituents .

- N-(4-Fluorophenyl)methanesulfonamide : Displays a planar sulfonamide group, a feature conserved across methanesulfonamides, enhancing thermal stability .

Biological Activity

N-(5-amino-2-methoxyphenyl)methanesulfonamide, with the molecular formula C₈H₁₂N₂O₃S and CAS number 123343-92-0, is a compound that has garnered interest due to its potential biological activities. Despite the limited availability of detailed research specifically on this compound, related studies provide insights into its possible pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The structure of this compound features a methanesulfonamide group attached to an aromatic ring that includes an amino group and a methoxy substituent. This configuration suggests potential interactions with biological targets, particularly enzymes involved in inflammatory pathways. The molecular weight of the compound is approximately 216.26 g/mol, which influences its solubility and reactivity in biological systems.

Anti-inflammatory and Analgesic Properties

Compounds with similar sulfonamide structures have been reported to exhibit anti-inflammatory , analgesic , and antipyretic properties. Although specific studies on this compound are lacking, the structural features suggest that it may possess similar pharmacological activities. The presence of the amino group can enhance the interaction with biological targets, potentially leading to therapeutic effects in conditions characterized by pain and inflammation.

Enzyme Inhibition

This compound may act as an enzyme inhibitor by binding to active or allosteric sites of target enzymes. Preliminary studies indicate that it could interact with various enzymes involved in inflammatory pathways, although detailed mechanisms are yet to be elucidated. Such interactions are critical for understanding its pharmacodynamics and potential therapeutic efficacy .

Structural Similarities and Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(4-amino-2-methoxyphenyl)methanesulfonamide | 57164-99-5 | Similar sulfonamide structure; differing amino position |

| 5-amino-2-phenoxysulfonanilide | 2137780 | Exhibits anti-inflammatory properties; different substituents |

| N-(4-hydroxyphenyl)methanesulfonamide | 123343-92-0 | Hydroxyl group instead of methoxy; different biological activity |

This table highlights that while these compounds share structural similarities, their differences in substituents can lead to varying biological activities. The unique combination of functional groups in this compound may confer distinct pharmacological properties worth exploring.

The mechanism of action for this compound is hypothesized based on its chemical structure:

- Enzyme Binding : The compound may bind to specific enzymes, inhibiting their activity and thereby modulating biochemical pathways.

- Receptor Interaction : It could interact with receptors involved in pain and inflammation signaling, potentially altering physiological responses.

- Nucleophilic Substitution : The sulfonamide nitrogen may participate in nucleophilic substitution reactions, influencing its reactivity within biological systems .

Q & A

Q. What are the optimal synthetic routes for N-(5-amino-2-methoxyphenyl)methanesulfonamide, and what reaction conditions ensure high yield and purity?

The compound is synthesized via nucleophilic substitution between 5-amino-2-methoxyaniline and methanesulfonyl chloride. A base (e.g., triethylamine or pyridine) is critical to neutralize HCl byproducts, with reactions typically conducted at room temperature or mild heating (40–60°C). Post-synthesis purification involves recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials . Industrial-scale methods may employ continuous flow reactors for improved efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- FT-IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and N–H bending (1550–1650 cm⁻¹).

- NMR : Methoxy protons appear as a singlet (~δ 3.8 ppm in H NMR), while aromatic protons show splitting patterns dependent on substitution (e.g., para-amino groups).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₈H₁₂N₂O₃S). DFT-based simulations (e.g., B3LYP/6-311++G(d,p)) can predict vibrational frequencies and NMR shifts for validation .

Q. How can researchers address solubility challenges during biological activity assays for this compound?

Use polar aprotic solvents (e.g., DMSO or DMF) for initial stock solutions. For aqueous systems, employ co-solvents like PEG-400 or cyclodextrin derivatives to enhance solubility. Dynamic light scattering (DLS) can monitor aggregation in real time .

Advanced Research Questions

Q. What computational approaches are recommended to predict the electronic properties and UV/Vis absorption spectra of this compound?

Density Functional Theory (DFT) with solvent models (e.g., PCM for water) calculates optimized geometries, HOMO-LUMO gaps, and excitation energies. The PM6 semi-empirical method provides preliminary insights into molecular orbitals involved in UV/Vis transitions. TD-DFT (time-dependent DFT) refines electronic spectra predictions, correlating with experimental λmax values .

Q. How can structural contradictions in crystallographic data between similar sulfonamide derivatives be resolved?

Single-crystal X-ray diffraction is definitive for resolving bond-length and dihedral-angle discrepancies. For example, in N-(2-hydroxy-5-nitrophenyl)methanesulfonamide, the sulfonyl group deviates from the aromatic plane by 0.226 Å, influencing hydrogen-bonding networks. Compare packing motifs (e.g., π-π stacking, H-bond donors/acceptors) to explain polymorphism or solvent-dependent crystallization .

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution reactions on the aromatic ring?

- Directing Groups : The methoxy group (-OCH₃) is ortho/para-directing, while the sulfonamide (-SO₂NH₂) is meta-directing. Competitive effects require controlled reaction conditions (e.g., low temperature for nitration).

- Protection/Deprotection : Temporarily protect the amino group (e.g., as an acetyl derivative) to alter electronic effects.

- Computational Modeling : Fukui indices from DFT identify nucleophilic/electrophilic sites, guiding reagent selection .

Q. How should researchers reconcile conflicting reports on the compound’s biological activity (e.g., antimicrobial vs. anticancer effects)?

Perform dose-response assays across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria, cancer vs. normal cells). Use knockout models (e.g., bacterial strains lacking efflux pumps) to isolate mechanisms. Surface plasmon resonance (SPR) can quantify binding affinity to proposed targets (e.g., topoisomerase II) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 25–40°C | |

| Base | Triethylamine (2.5 equiv) | |

| Purification Method | Recrystallization (EtOH) |

Q. Table 2: Computational Methods for Spectral Analysis

| Method | Application | Basis Set | Reference |

|---|---|---|---|

| B3LYP | Geometry Optimization | 6-311++G(d,p) | |

| TD-DFT | UV/Vis Spectrum Prediction | CAM-B3LYP/Def2-TZVP | |

| PM6 | Molecular Orbital Analysis | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.